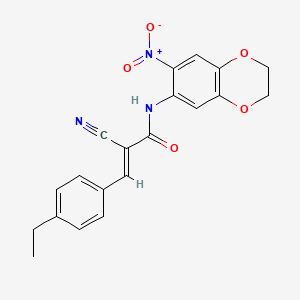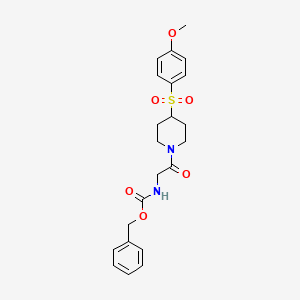![molecular formula C44H70O4 B2811214 Dipentadecyl [1,1'-biphenyl]-4,4'-dicarboxylate CAS No. 80911-53-1](/img/structure/B2811214.png)
Dipentadecyl [1,1'-biphenyl]-4,4'-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound with the molecular formula C44H70O4 It is a derivative of biphenyl, where two carboxylate groups are attached to the 4,4’ positions of the biphenyl ring, and each carboxylate group is esterified with a pentadecyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate typically involves the esterification of [1,1’-biphenyl]-4,4’-dicarboxylic acid with pentadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with consistent quality. The purification steps may include distillation and crystallization to ensure the removal of impurities.
化学反应分析
Types of Reactions
Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of [1,1’-biphenyl]-4,4’-dicarboxylic acid.
Reduction: Formation of dipentadecyl [1,1’-biphenyl]-4,4’-diol.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
科学研究应用
Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty polymers and coatings.
作用机制
The mechanism of action of Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, while the ester groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
[1,1’-Biphenyl]-4,4’-dicarboxylic acid: The parent compound without the ester groups.
Dipentadecyl ether: A similar compound where the ester groups are replaced with ether linkages.
Biphenyl: The simplest form of the biphenyl structure without any substituents.
Uniqueness
Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate is unique due to the presence of long alkyl chains, which impart lipophilicity and enhance its solubility in non-polar solvents. This property makes it suitable for applications in hydrophobic environments and as a component in amphiphilic systems.
属性
IUPAC Name |
pentadecyl 4-(4-pentadecoxycarbonylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-47-43(45)41-33-29-39(30-34-41)40-31-35-42(36-32-40)44(46)48-38-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-36H,3-28,37-38H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFKLGFVQWPTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,2R)-N-[(1-Aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2811132.png)
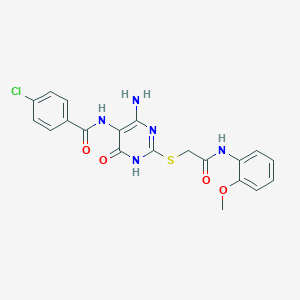
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2811137.png)

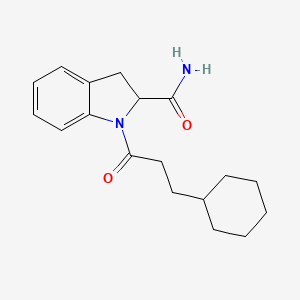
![Pyrazolo[1,5-a]pyridin-4-ylmethanamine](/img/structure/B2811140.png)
![3-cinnamyl-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2811141.png)

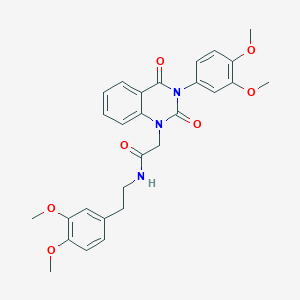
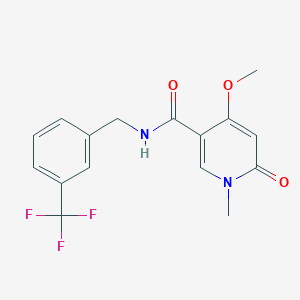
![N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2811150.png)

